molecular formula C28H33BrO3 B15163160 Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- CAS No. 173165-92-9

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-

Cat. No.: B15163160
CAS No.: 173165-92-9
M. Wt: 497.5 g/mol
InChI Key: ZPIXYGVQKXBPHO-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of bromine and tert-butyl groups attached to a phenolic core. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is typically synthesized through a multi-step process involving bromination and alkylation reactions. The synthesis begins with the bromination of 2,6-di-tert-butylphenol, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as phase transfer catalysis and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The bromine and tert-butyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

173165-92-9

Molecular Formula

C28H33BrO3

Molecular Weight

497.5 g/mol

IUPAC Name

4-bromo-2,6-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C28H33BrO3/c1-27(2,3)21-7-9-24(30)17(13-21)11-19-15-23(29)16-20(26(19)32)12-18-14-22(28(4,5)6)8-10-25(18)31/h7-10,13-16,30-32H,11-12H2,1-6H3

InChI Key

ZPIXYGVQKXBPHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)C(C)(C)C)O)Br

Origin of Product

United States

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